HO-PEG12-CH2COOtBu
CAS No.:
Cat. No.: VC13672128
Molecular Formula: C30H60O15
Molecular Weight: 660.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H60O15 |
|---|---|
| Molecular Weight | 660.8 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C30H60O15/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h31H,4-28H2,1-3H3 |
| Standard InChI Key | MFZRKAMHMMKQHU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of HO-PEG12-CH2COOtBu is C₃₀H₆₀O₁₅, with a molecular weight of 660.8 g/mol. The structure consists of three distinct components:
-
Hydroxyl terminus: A reactive -OH group at one end of the PEG chain, enabling further functionalization via esterification, etherification, or other nucleophilic reactions.
-
PEG spacer: A 12-unit polyethylene glycol chain (PEG12) that confers hydrophilicity, flexibility, and biocompatibility. The PEG spacer reduces immunogenicity and prolongs circulation time in biological systems .
-
t-Butyl-protected carboxyl group: A tert-butyl ester (-COOtBu) at the opposite terminus, which serves as a protective group for the carboxylic acid functionality. This group can be selectively deprotected under acidic conditions to yield a free -COOH group for subsequent conjugation .
The compound’s canonical SMILES representation is:
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO, illustrating the linear arrangement of the PEG chain and protective groups.
Solubility and Stability
| Key Physicochemical Properties |
|---|
| Molecular Formula: C₃₀H₆₀O₁₅ |
| Molecular Weight: 660.8 g/mol |
| Appearance: Colorless liquid |
| Storage: -18°C (long-term, protected from light) |
Synthesis and Custom Modifications
Synthetic Routes
HO-PEG12-CH2COOtBu is typically synthesized via stepwise etherification and esterification reactions. A common approach involves:
-
PEG chain elongation: Starting with a hydroxyl-terminated PEG precursor, ethylene oxide units are added via anionic polymerization to achieve the desired PEG12 length.
-
Carboxyl group introduction: The terminal hydroxyl group is converted to a carboxylate using reagents like bromoacetic acid, followed by protection with a tert-butyl group to form the stable ester .
-
Purification: The crude product is purified via column chromatography or preparative HPLC to achieve ≥95% purity, as offered by suppliers like AxisPharm and PurePEG .
Biomedical and Industrial Applications
Drug Delivery Systems
HO-PEG12-CH2COOtBu is widely used to fabricate PEGylated drug conjugates, where the PEG spacer improves pharmacokinetics by reducing renal clearance and minimizing immune recognition. For example:
-
Anticancer agents: PEGylation of doxorubicin or paclitaxel enhances tumor accumulation via the enhanced permeability and retention (EPR) effect .
-
Protein therapeutics: Conjugation to interferon-α or growth hormones prolongs half-life and reduces dosing frequency .
PROTAC Development
The compound serves as a PROTAC (PROteolysis-TArgeting Chimera) linker, connecting a target-binding moiety (e.g., kinase inhibitor) to an E3 ubiquitin ligase recruiter. The PEG12 spacer optimizes spatial flexibility, ensuring efficient formation of the ternary complex required for ubiquitination and proteasomal degradation of pathological proteins .
Surface Functionalization
HO-PEG12-CH2COOtBu modifies nanoparticles, biosensors, and medical devices to impart stealth properties (reducing protein adsorption) or enable site-specific immobilization of biomolecules .
The compound is typically supplied as a colorless liquid, stored at -18°C to prevent degradation .
Research Advancements and Future Directions
Recent studies highlight HO-PEG12-CH2COOtBu’s role in:
-
Targeted nanotherapeutics: Conjugation to folate or HER2 antibodies for cancer-specific drug delivery .
-
Biodegradable hydrogels: Crosslinking via Michael addition or click chemistry for controlled drug release .
-
Gene therapy vectors: PEGylation of lipid nanoparticles to enhance siRNA delivery efficiency .
Future research may explore its utility in multifunctional prodrugs and stimuli-responsive materials, leveraging the t-Bu group’s pH-sensitive deprotection for triggered drug release in acidic tumor microenvironments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume